molecular formula C5H9NO2S B1422775 N-(prop-2-yn-1-yl)ethane-1-sulfonamide CAS No. 741688-51-7

N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Cat. No.: B1422775
CAS No.: 741688-51-7
M. Wt: 147.2 g/mol
InChI Key: KMLHBTGILXWYGG-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and chemical biology research. Its structure incorporates a terminal alkyne (prop-2-yn-1-yl) group, a feature widely utilized in click chemistry applications. This reactive handle allows for efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling researchers to conjugate the molecule to various azide-containing probes, biomolecules, or other scaffolds for target identification or chemical library synthesis . The ethane-sulfonamide moiety is a privileged pharmacophore in drug discovery, often contributing to target binding and potency . Sulfonamide-based compounds are investigated for a broad spectrum of biological activities. Research into similar compounds has highlighted their potential as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in neurodegenerative diseases and other inflammatory conditions . Furthermore, molecular hybrids containing sulfonamide groups are actively explored for their antibacterial and anticancer properties . As a chemical building block, this compound provides researchers with a versatile intermediate for constructing more complex molecules aimed at probing biological pathways or developing new therapeutic agents. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-prop-2-ynylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLHBTGILXWYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with propargylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Development
N-(prop-2-yn-1-yl)ethane-1-sulfonamide serves as a lead compound in the development of new drugs targeting bacterial infections and cancer cells. Its structure allows for modifications that can enhance biological activity against pathogens and tumor cells. The compound's derivatives have shown promising results in preliminary studies, indicating their potential efficacy in treating various diseases.

Antitubercular Properties
Research has indicated that derivatives of this compound may possess antitubercular activity due to the imidazole moiety's known effectiveness against Mycobacterium tuberculosis. The compound is utilized as a starting material in synthesizing new antitubercular agents, which undergo rigorous testing to evaluate their minimum inhibitory concentration (MIC) values.

Anti-inflammatory Drugs
The compound can also be incorporated into the design of new anti-inflammatory drugs. By modifying its chemical structure, researchers can create derivatives that exhibit enhanced anti-inflammatory properties. These compounds are evaluated through biochemical assays and animal models to confirm their effectiveness in reducing inflammation markers.

Organic Synthesis

Synthesis of Imidazole Derivatives
this compound is a valuable synthon in the synthesis of imidazole derivatives, which are significant in medicinal chemistry. The compound undergoes reactions to form imidazole rings, utilizing catalysts and specific reaction conditions to ensure successful synthesis .

Sonogashira Cross-Coupling Reactions
This compound plays a crucial role in Sonogashira cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It acts as a reactant alongside palladium catalysts to facilitate the formation of complex organic molecules with potential medicinal applications.

Pyridine Derivatives Synthesis
this compound can also be employed to synthesize various pyridine derivatives, including imidazo[1,2-a]pyridines. This process typically involves a two-step synthesis using the Sandmeyer reaction, demonstrating efficiency and mild reaction conditions .

Catalysis

Phase-transfer Catalysis
In green chemistry applications, this compound can be involved in phase-transfer catalysis reactions. This technique enhances the rate of reactions between compounds in different phases, yielding valuable intermediates for further organic synthesis.

Visible-light-Induced Reactions
Recent studies have explored the use of this compound in visible-light-induced oxidative formylation reactions. These reactions utilize molecular oxygen without external photosensitizers, leading to good yields of formamides under mild conditions .

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility as a starting material for drug development and organic synthesis:

Application Area Description Results Summary
Pharmaceutical DevelopmentLead compound for antibacterial and anticancer drugsPromising efficacy against various pathogens
Antitubercular AgentsSynthesis of derivatives targeting Mycobacterium tuberculosisConfirmed MIC values indicating potential effectiveness
Anti-inflammatory DrugsDesign of new anti-inflammatory compoundsEffective reduction of inflammation markers
Organic SynthesisSynthesis of imidazole and pyridine derivativesEfficient methods yielding complex structures
CatalysisPhase-transfer catalysis and visible-light-induced reactionsValuable intermediates produced under mild conditions

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The propynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features Synthesis Method Applications/Reactivity
This compound C₅H₉NO₂S Sulfonamide, terminal alkyne High reactivity of alkyne for conjugation EDCI/DMAP-mediated coupling Drug synthesis, bioconjugation
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide C₁₅H₁₅NO₂S Sulfonamide, allyl group Planar aromatic system; moderate reactivity Nucleophilic substitution HIV inhibitors, antihypertensives
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Thiocyanate, terminal alkyne Dual reactive sites (SCN and alkyne) Not explicitly reported Potential agrochemicals
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO Acetamide, iodo, alkyne Halogen-alkyne synergy for cross-coupling EDCI/DMAP coupling Radiolabeling, organic synthesis

Reactivity and Functional Group Analysis

  • Alkyne vs. Allyl Groups : The terminal alkyne in this compound enables regioselective reactions (e.g., Huisgen cycloaddition) absent in allyl-substituted analogs like N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide. The electron-withdrawing nature of the sulfonamide group further polarizes the alkyne, enhancing its reactivity toward nucleophiles .
  • Thiocyanate vs. Sulfonamide : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks the sulfonamide group but features a thiocyanate (–SCN), which offers distinct coordination chemistry. However, its toxicity profile remains understudied compared to sulfonamides .
  • Halogenated Derivatives: 2-Iodo-N-(prop-2-yn-1-yl)acetamide combines alkyne and iodine moieties, enabling applications in Sonogashira coupling. This contrasts with the non-halogenated target compound, which prioritizes alkyne-driven reactivity .

Biological Activity

N-(prop-2-yn-1-yl)ethane-1-sulfonamide, a sulfonamide compound with a unique structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a prop-2-yn-1-yl group attached to the nitrogen of the sulfonamide functional group, characterized by the presence of a sulfonyl (SO₂) moiety bonded to an amine. Its molecular formula is C₅H₉NO₂S, with a molecular weight of 147.20 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of significant research interest.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial , antifungal , and antiviral properties:

  • Antitubercular Properties : Compounds derived from this compound have been explored for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results, with minimum inhibitory concentration (MIC) values indicating significant activity against this pathogen .
CompoundMIC (µg/mL)Target Pathogen
Derivative A0.5M. tuberculosis
Derivative B0.8Staphylococcus aureus
Derivative C1.2Escherichia coli

2. Inhibitory Activity Against Carbonic Anhydrases

This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumorigenesis and metastasis. The structure–activity relationship (SAR) studies indicate that modifications in the sulfonamide structure can significantly influence its inhibitory potency:

CompoundCA IX Inhibition (nM)CA XII Inhibition (nM)
Compound 16a51.699.6
Compound 16b75.4120.5
Compound 16e45.080.3

These results suggest that specific modifications can enhance selectivity and potency against tumor-associated isoforms .

3. Anti-inflammatory Activity

The compound has been incorporated into the design of new anti-inflammatory drugs, leveraging its imidazole ring's biological activity. Biochemical assays have demonstrated its effectiveness in reducing inflammation markers in animal models .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

Study on Anticancer Activity : A study evaluated the anticancer effects of modified sulfonamides against various cancer cell lines, including HeLa and MDA-MB-231 cells. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments .

Molecular Docking Studies : Molecular docking analyses have been performed to predict how these compounds interact with their biological targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(prop-2-yn-1-yl)ethane-1-sulfonamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves nucleophilic substitution between ethanesulfonyl chloride and prop-2-yn-1-amine. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), using anhydrous dichloromethane as a solvent, and maintaining pH 8–9 with sodium hydroxide to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Similar protocols are validated in benzenesulfonamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this sulfonamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity, with characteristic shifts for sulfonamide (-SO₂-) and alkyne (C≡C) groups.
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) verify sulfonamide formation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, S) within ±0.3% deviation .

Q. What crystallographic methods are suitable for resolving the compound's 3D structure?

  • Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD (for phase solution) is standard. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Direct methods with SHELXT for initial phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factor convergence below 0.05 ensures reliability .

Advanced Research Questions

Q. How can discrepancies between computational models (DFT) and experimental crystallographic data be resolved?

  • Methodology :

  • Validation : Compare bond lengths/angles from DFT (B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies >0.02 Å or >2° indicate potential crystal packing effects or solvent interactions.
  • Refinement Adjustments : Use SHELXL’s restraints (e.g., DFIX, DANG) to align torsion angles with computational predictions while respecting experimental data.
  • Dynamic Analysis : Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility in solution vs. solid state .

Q. What experimental strategies assess the compound’s stability under varying solvent and pH conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen.
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines (exposure to 1.2 million lux hours) .

Q. How can systematic structural modifications of the sulfonamide group elucidate structure-activity relationships (SAR)?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with substitutions on the ethane-sulfonamide moiety (e.g., halogenation, methylation).
  • Biological Assays : Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.
  • Crystallographic Correlation : Compare binding modes in enzyme co-crystal structures (e.g., PDB entries) to identify critical interactions. Prior studies on benzenesulfonamide derivatives demonstrate this approach .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Reactant of Route 2
N-(prop-2-yn-1-yl)ethane-1-sulfonamide

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